N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a chlorinated phenyl group, and an ethoxyphenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the chlorinated phenyl and ethoxyphenyl carbamoyl groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Chlorinated Phenyl Group: This step may involve electrophilic aromatic substitution reactions, where a chlorinated phenyl group is introduced to the thiophene ring.
Introduction of the Ethoxyphenyl Carbamoyl Group: This can be achieved through carbamoylation reactions, where an ethoxyphenyl isocyanate reacts with the amine group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Materials Science: In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity or emit light, which is related to the electronic structure of the thiophene ring and its substituents.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or electronic properties compared to other thiophene derivatives
Properties
CAS No. |
873209-36-0 |
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Molecular Formula |
C20H17ClN2O3S |
Molecular Weight |
400.9g/mol |
IUPAC Name |
N-[2-chloro-5-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-26-17-7-4-3-6-15(17)22-19(24)13-9-10-14(21)16(12-13)23-20(25)18-8-5-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
LPFUYWZNXSHUDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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